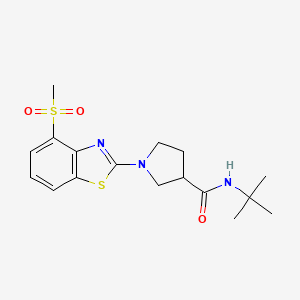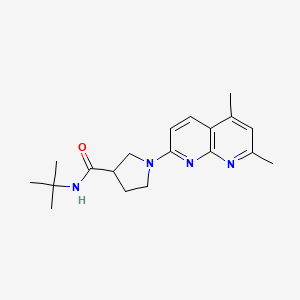
N-cyclobutyl-N-methylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclobutyl-N-methylquinazolin-4-amine: is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction between N-cyclobutyl-N-methylamine and 2-cyanophenyl derivatives, resulting in the formation of N-cyclobutyl-N-methylquinazolin-4-amine.
Metal-mediated reaction: Transition metals such as palladium or copper can be used as catalysts to facilitate the cyclization of N-cyclobutyl-N-methylamine with 2-aminobenzonitrile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-cyclobutyl-N-methylquinazolin-4-amine can undergo oxidation reactions to form quinazolinone derivatives.
Reduction: Reduction of the quinazoline ring can lead to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Biology: The compound has been studied for its antimicrobial and anti-inflammatory properties. It has shown promising activity against various bacterial strains and inflammatory pathways .
Medicine: N-cyclobutyl-N-methylquinazolin-4-amine derivatives have been investigated as potential anticancer agents, particularly for their ability to inhibit epidermal growth factor receptor (EGFR) kinase .
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties .
Mecanismo De Acción
N-cyclobutyl-N-methylquinazolin-4-amine exerts its effects by inhibiting key enzymes and receptors involved in various biological pathways. For example, it inhibits EGFR kinase, which plays a crucial role in cell proliferation and survival. The compound binds to the active site of the enzyme, preventing its activation and subsequent signaling . Additionally, it can inhibit bacterial quorum sensing, thereby reducing virulence and biofilm formation .
Comparación Con Compuestos Similares
N-phenylquinazolin-4-amine: Known for its anticancer properties, particularly as an EGFR inhibitor.
Quinazolin-4-one: Exhibits a broad range of biological activities, including antimicrobial and anti-inflammatory effects.
Dihydroquinazoline derivatives: Known for their potential as sedative-hypnotics and anticonvulsants.
Uniqueness: N-cyclobutyl-N-methylquinazolin-4-amine is unique due to its cyclobutyl and methyl substitutions, which enhance its lipophilicity and ability to penetrate biological membranes. This makes it particularly effective in targeting central nervous system diseases and other conditions requiring high membrane permeability .
Propiedades
IUPAC Name |
N-cyclobutyl-N-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-16(10-5-4-6-10)13-11-7-2-3-8-12(11)14-9-15-13/h2-3,7-10H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYGAZRWGAWCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472241.png)
![N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472255.png)
![N-[1-(6-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472257.png)
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6472261.png)
![N-[1-(5-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472264.png)
![2-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6472277.png)
![3-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472279.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6472290.png)
![1-[4-(4-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472300.png)

![4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6472311.png)
![3-{4-[(oxan-2-yl)methyl]piperazin-1-yl}-1,2-benzothiazole](/img/structure/B6472312.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6472315.png)
